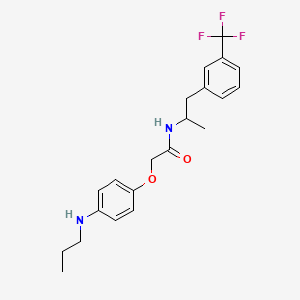
methyl (1R,6R)-6-carbonochloridoylcyclohex-3-ene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (1R,6R)-6-carbonochloridoylcyclohex-3-ene-1-carboxylate is a chemical compound with a unique structure that includes a cyclohexene ring substituted with a carbonochloridoyl group and a carboxylate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,6R)-6-carbonochloridoylcyclohex-3-ene-1-carboxylate typically involves the reaction of a cyclohexene derivative with a chlorinating agent to introduce the carbonochloridoyl group. This is followed by esterification to form the carboxylate ester. Common reagents used in these reactions include thionyl chloride or oxalyl chloride for chlorination and methanol for esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (1R,6R)-6-carbonochloridoylcyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex molecules.
Reduction: Reduction reactions can be used to modify the carbonochloridoyl group or the cyclohexene ring.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized cyclohexene derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl (1R,6R)-6-carbonochloridoylcyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl (1R,6R)-6-carbonochloridoylcyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbonochloridoyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (1R,6R)-6-iodo-3,4-dimethyl-3-cyclohexen-1-ylcarbamate
- Methyl (1R,6R)-6-methyl-3-cyclohexen-1-amine
- Methyl (1R,6R)-4-{[(1R,4aR,5S,8aR)-1-(3-furyl)-5-hydroxy-8a-methyl-3,6-dioxooctahydro-1H-isochromen-5-yl]methyl}-2,2,6-trimethyl-5-oxo-3-cyclohexen-1-ylacetate
Uniqueness
Methyl (1R,6R)-6-carbonochloridoylcyclohex-3-ene-1-carboxylate is unique due to its specific substitution pattern and the presence of both a carbonochloridoyl group and a carboxylate ester. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research .
Eigenschaften
Molekularformel |
C9H11ClO3 |
|---|---|
Molekulargewicht |
202.63 g/mol |
IUPAC-Name |
methyl (1R,6R)-6-carbonochloridoylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C9H11ClO3/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h2-3,6-7H,4-5H2,1H3/t6-,7-/m1/s1 |
InChI-Schlüssel |
MWOSGKUVHHKVER-RNFRBKRXSA-N |
Isomerische SMILES |
COC(=O)[C@@H]1CC=CC[C@H]1C(=O)Cl |
Kanonische SMILES |
COC(=O)C1CC=CCC1C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-(2-naphthalenylsulfonyl)-](/img/structure/B13807682.png)
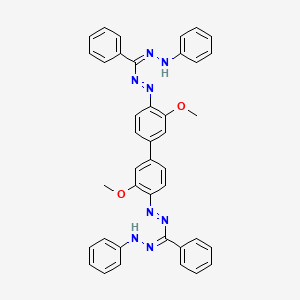
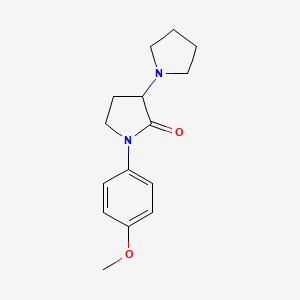
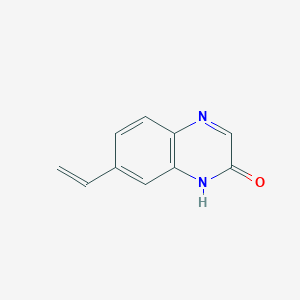
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,6-dimethylphenyl)-](/img/structure/B13807707.png)


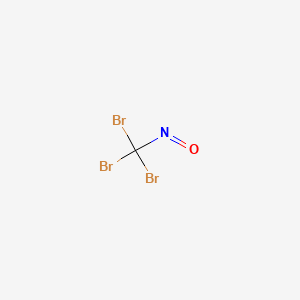
![7-Azabicyclo[4.2.0]octa-1,3,5-trien-8-one](/img/structure/B13807735.png)
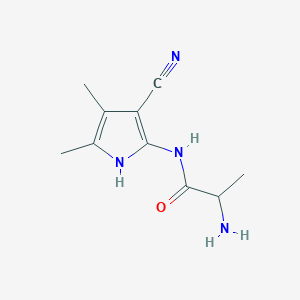
![3,5-Dichloro-2-[[2-(4-propan-2-ylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13807739.png)
![3,5-Dibromo-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13807742.png)
![N-[2-Acetamido-2-deoxy-6-O-(a-L-fucopyranosyl)-D-glucopyranosyl]-L-asparagine](/img/structure/B13807751.png)
